molecular formula C14H17FN2O B3057853 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one CAS No. 857680-63-8

4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B3057853
CAS No.: 857680-63-8
M. Wt: 248.3 g/mol
InChI Key: ZDMQEPOFLRQVCV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to yield the desired spirocyclic product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and scalable catalytic systems could enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the diazaspirodecane core may contribute to the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-11-3-1-10(2-4-11)12-9-17-13(18)14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMQEPOFLRQVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CNC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469870
Record name 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857680-63-8
Record name 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-fluoro-phenyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (46.0 g, 132 mmol) in DCM (260 mL) containing TFA (150 mL, 1.32 mol) was stirred vigorously at 0° C. for 15 min. The reaction mixture was then poured into NaOH (3 N, 200 mL) and the product extracted with DCM (3×100 mL). The combined organic extracts were then washed with water (100 mL) and brine (100 mL) and then dried over sodium sulfate. Filtration and evaporation afforded the title compound (22.14 g, 68%) as a white solid after trituration from ethyl acetate. MS: m/e=249.2 (M+H).
Name
4-(4-fluoro-phenyl)-1-oxo-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

To 3.5 g (3.5 mmol) of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride was added EtOAc and 10% aqueous NaOH until dissolution occurred. The layers were separated and the aqueous layer was further extracted with ethyl acetate and DCM. The combined organic layers were dried over MgSO4 and filtered. The solvents were removed under reduced pressure to give 2.75 g (90%) of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one as a foamy white solid: 1HNMR (400 MHz, DMSO-d6) δ ppm 7.73 (s, 1H), 7.29 (d, 1H, J=8.4 Hz), 7.28 (d, 1H, J=8.4 Hz), 7.16-7.11 (m, 2H), 3.53 (dd, 1H, J=10.4 and 7.8), 3.37-3.26 (m, 4H), 3.05-3.01 (m, 1H), 2.73-2.67 (m, 1H), 2.64-2.59 (m, 1H), 2.32-2.26 (m, 3H), and 1.52-1.43 (m, 1H); LCMS m/z: 249.2 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 3
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 4
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 5
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 6
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one

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